molecular formula C17H23N3S B3861202 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-(methylthio)quinoline

4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-(methylthio)quinoline

Cat. No. B3861202
M. Wt: 301.5 g/mol
InChI Key: OKRZMCLJYCAMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-(methylthio)quinoline is a chemical compound commonly referred to as MMQ. It is a quinoline derivative that has been extensively studied for its potential use in scientific research. MMQ has been found to possess a unique set of biochemical and physiological effects that make it a promising candidate for a variety of applications. In

Scientific Research Applications

MMQ has been extensively studied for its potential use in scientific research. It has been found to possess a range of biological activities that make it a promising candidate for a variety of applications. MMQ has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to modulate the immune system and possess neuroprotective effects. MMQ has been used in studies investigating the mechanisms of neurodegenerative diseases, cancer, and inflammation.

Mechanism of Action

The mechanism of action of MMQ is not fully understood, but it has been shown to interact with a variety of cellular targets. MMQ has been found to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and topoisomerase II. It has also been shown to modulate the activity of immune cells, such as T cells and macrophages. MMQ has been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
MMQ has a range of biochemical and physiological effects that make it a promising candidate for scientific research. It has been found to possess antioxidant properties, which may contribute to its neuroprotective effects. MMQ has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has been found to modulate the activity of immune cells and inhibit the production of pro-inflammatory cytokines. MMQ has also been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

MMQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. MMQ has been extensively studied, and its biological activities are well characterized. It has been found to possess a range of biochemical and physiological effects, making it a versatile tool for scientific research.
However, there are also some limitations to the use of MMQ in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain applications. MMQ has also been found to have some toxicity in animal studies, which may limit its use in vivo.

Future Directions

There are several future directions for research on MMQ. One area of interest is the development of MMQ derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the mechanism of action of MMQ, which may lead to the development of new drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. MMQ has also been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics. Further studies are needed to fully explore the potential of MMQ for scientific research.
Conclusion
In conclusion, 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-(methylthio)quinoline is a promising compound for scientific research. Its unique set of biochemical and physiological effects make it a versatile tool for investigating a range of biological processes. MMQ has been extensively studied, and its potential for use in the development of new drugs and antibiotics is promising. Further research is needed to fully explore the potential of MMQ in scientific research.

properties

IUPAC Name

4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-methylsulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3S/c1-13-12-16(20-9-5-8-19(2)10-11-20)18-17-14(13)6-4-7-15(17)21-3/h4,6-7,12H,5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRZMCLJYCAMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2SC)N3CCCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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